Electronic Effect Differentiation via Computed XLogP3-AA vs. Methyl/Aryl Analogs
The introduction of the 4-cyano group results in a computed XLogP3-AA of 2.9 for the target compound, which is appreciably lower than the lipophilicity predicted for more hydrophobic, methyl- or halogen-substituted analogs of the same scaffold [1]. This computed value is a key driver of membrane permeability and non-specific binding, offering a rational basis for selection when designing CNS-penetrant probes versus peripheral-targeting molecules. For context, a closely related 4-(1H-pyrazol-4-yl) analog has a molecular formula of C20H26N4OS and a molecular weight of 371, both significantly higher, which will influence its own logP and steric bulk [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-(1H-pyrazol-4-yl)-N-[1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl]benzamide (MW: 371) and 5-bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide (MW: ~467), both expected to have higher XLogP values due to larger hydrophobic surface area. |
| Quantified Difference | The target compound's lower XLogP (~2.9) provides a measurable starting point for optimizing a drug-like lipophilicity profile (Lipinski's Rule of Five: XLogP <5), while halogenated analogs may approach or exceed this limit. |
| Conditions | Computed value from PubChem using XLogP3 3.0 algorithm. No experimental logP measurement is currently available. |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding, lower metabolic clearance, and enhanced aqueous solubility, making this a preferable scaffold for lead optimization campaigns requiring balanced ADME properties.
- [1] PubChem Compound Summary for CID 91814197. XLogP3-AA value computed by PubChem release 2025.09.15. View Source
- [2] Chembase product page for 3-(1H-pyrazol-4-yl)-N-[1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl]benzamide (Product No. 85837675). View Source
